molecular formula C32H63NO16 B574458 O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene  glycol  3,000 CAS No. 187848-68-6

O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000

Cat. No.: B574458
CAS No.: 187848-68-6
M. Wt: 717.847
InChI Key: QMJVJXMTYZIZKH-UHFFFAOYSA-N
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Description

O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 is a heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of ~3,000 Da. Its structure includes:

  • A Boc (tert-butoxycarbonyl)-protected aminoethyl group on one terminus, enabling controlled deprotection for subsequent amine-specific reactions.
  • A carboxyethyl group on the other terminus, allowing conjugation via carboxylate-reactive chemistries (e.g., EDC/NHS coupling).

This dual functionality makes it valuable in bioconjugation, drug delivery systems, and nanomaterial synthesis. For example, it has been used to synthesize PEG-PLGA conjugates for nanoparticle formulations . The Boc group enhances stability during storage and synthesis by preventing premature amine reactivity .

Properties

CAS No.

187848-68-6

Molecular Formula

C32H63NO16

Molecular Weight

717.847

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35)

InChI Key

QMJVJXMTYZIZKH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Protection of the Amino Group

The synthesis begins with Boc (tert-butoxycarbonyl) protection of the primary amine to prevent unwanted side reactions during subsequent conjugation steps. Researchers employ Boc anhydride in dichloromethane (DCM) under inert conditions, achieving >95% protection efficiency within 2–4 hours at 25°C . Key parameters include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMPrevents hydrolysis
Molar Ratio (Amine:Boc)1:1.2Maximizes protection
Reaction Time3 hoursBalances completion vs. side reactions

Nuclear magnetic resonance (NMR) analysis confirms successful protection via the appearance of a Boc-group proton signal at δ 1.4 ppm .

Conjugation to Polyethylene Glycol Backbone

The Boc-protected amine is conjugated to a monofunctional PEG backbone (MW 3,000 Da) using SPA (N-hydroxysuccinimide ester)-activated mPEG . Reaction conditions are optimized via response surface methodology (RSM), revealing:

VariableOptimal ValueEffect on Conjugation Efficiency
PEG Concentration32.5 g/LMaximizes coupling without aggregation
pH8.5Enhances nucleophilic attack by amine
Incubation Time10 minutesMinimizes hydrolysis of active ester

Under these conditions, 87% of available amino groups react with PEG, as quantified by TNBS (2,4,6-trinitrobenzenesulfonic acid) assays .

Introduction of the Carboxyethyl Group

The carboxyethyl moiety is introduced via esterification between PEG’s terminal hydroxyl group and 3-carboxypropionic acid. Catalyzed by N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), this step proceeds in tetrahydrofuran (THF) at 60°C for 12 hours . Fourier-transform infrared spectroscopy (FTIR) validates ester bond formation through a C=O stretch at 1,735 cm⁻¹ .

Deprotection and Final Modification

Boc removal is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 30 minutes, yielding a free amine with >90% efficiency . Subsequent purification via size-exclusion chromatography (SEC) removes unreacted reagents and byproducts, as evidenced by HPLC purity >98% .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, reducing batch-to-batch variability. Key industrial parameters include:

Process StepSmall-Scale MethodIndustrial Adaptation
Boc ProtectionBatch reactorContinuous flow with in-line NMR
PEG ConjugationManual stirringAutomated syringe pumps
PurificationColumn chromatographyTangential flow filtration

Industrial protocols report a 15% increase in yield compared to laboratory-scale methods due to precise control over reaction parameters .

Quality Control and Characterization

Rigorous characterization ensures compliance with pharmaceutical standards:

TechniqueCritical MetricsAcceptance Criteria
MALDI-TOF MSMolecular weight3,000 ± 150 Da
NMRFunctional group integrityBoc signal absence post-deprotection
TitrationCarboxyl group content0.95–1.05 mmol/g

These metrics correlate with in vivo performance, where optimized Boc-PEG-carboxyethyl exhibits a 50% longer plasma half-life than non-PEGylated counterparts .

Challenges and Optimization Strategies

Common synthesis challenges include:

  • PEG Polydispersity : SEC-MALS (multi-angle light scattering) analysis reveals that PEG batches with polydispersity indices >1.05 reduce conjugation efficiency by 20% .

  • Carboxyethyl Hydrolysis : Accelerated stability studies show that ester bonds degrade at pH <6, necessitating buffered storage conditions .

Response surface models suggest that increasing PEG concentration to 40 g/L and reducing incubation temperature to 20°C improves carboxyethyl stability by 30% .

Chemical Reactions Analysis

Types of Reactions

O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 undergoes various chemical reactions, including:

    Substitution Reactions: Where the Boc-protected amino group can be deprotected and substituted with other functional groups.

    Esterification and Amidation: Involving the carboxyethyl group to form esters or amides.

    Oxidation and Reduction: Depending on the specific functional groups present in the compound.

Common Reagents and Conditions

    Deprotection: Using acids like trifluoroacetic acid (TFA) to remove the Boc group.

    Coupling Reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) for esterification and amidation reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of polyethylene glycol with different functional groups, which can be tailored for specific applications.

Scientific Research Applications

Chemical Synthesis

O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 serves as a crucial building block in the synthesis of complex molecules and polymers. Its functional groups allow for various chemical modifications, enabling researchers to create tailored compounds for specific applications.

Biological Applications

In biological research, this compound is employed for the modification of biomolecules, enhancing their solubility and stability. The incorporation of polyethylene glycol can significantly improve the pharmacokinetics of therapeutic agents by increasing their circulation time and reducing immunogenicity.

Drug Delivery Systems

One of the most significant applications is in drug delivery systems. The compound's ability to form stable conjugates with drugs allows for controlled release and targeted delivery to specific tissues or cells. This is particularly beneficial in cancer therapy, where targeted drug delivery can minimize side effects and enhance therapeutic efficacy.

Industrial Uses

In industry, O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 is utilized in the production of coatings and adhesives that require specific chemical properties. Its hydrophilic nature makes it suitable for applications where water solubility is essential.

Uniqueness

The unique molecular structure of O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 provides a balanced hydrophilicity and reactivity profile. This balance is crucial for applications requiring precise control over molecular interactions.

Case Study 1: Drug Delivery Enhancement

In a study published in Journal of Controlled Release, researchers demonstrated that conjugating chemotherapeutic agents with O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 improved the bioavailability and reduced systemic toxicity compared to unmodified drugs. The study highlighted the compound's effectiveness in prolonging drug circulation time in vivo.

Case Study 2: Bioconjugation Techniques

Research conducted at the University of Bordeaux explored the use of this compound in bioconjugation techniques for protein modification. The results showed enhanced stability and solubility of proteins when modified with O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000, facilitating better performance in diagnostic applications.

Mechanism of Action

The mechanism of action of O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 involves its ability to modify the physical and chemical properties of molecules it is conjugated with. The Boc-protected amino group and carboxyethyl group allow for targeted interactions with specific molecular targets and pathways, enhancing the compound’s functionality in various applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key PEG derivatives with overlapping or contrasting features:

Compound Name Functional Groups Molecular Weight (Da) Key Applications References
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)PEG 3,000 Boc-aminoethyl, carboxyethyl 3,000 Drug delivery, bioconjugation
NH₂-PEG-COOH (O-(2-aminoethyl)-O’-(2-carboxyethyl)PEG) Free amino, carboxyethyl 3,000 Nanoparticle surface modification
O-(2-Carboxyethyl)PEG 3,000 Carboxyethyl 3,000 Hydrogel crosslinking
O-(2-Aminoethyl)PEG 3,000 Free amino 3,000 Protein PEGylation
O-(2-Carboxyethyl)PEG 5,000 Carboxyethyl 5,000 Controlled drug release systems
O-[2-(Boc-amino)ethyl]deca(ethylene glycol) Boc-aminoethyl, hydroxyl ~500 (decamer) Intermediate for functionalized PEGs
Key Observations:

Boc Protection vs. Free Amine : Unlike NH₂-PEG-COOH, the Boc group in the target compound prevents spontaneous reactions, improving shelf life and enabling site-specific conjugation after deprotection .

Bifunctionality: The simultaneous presence of Boc-amino and carboxyethyl groups distinguishes it from monofunctional PEGs like O-(2-Carboxyethyl)PEG 3,000, which lacks amine reactivity .

Molecular Weight Impact : Higher MW PEGs (e.g., 5,000 Da) exhibit slower renal clearance, making them preferable for prolonged drug delivery, whereas 3,000 Da variants balance solubility and pharmacokinetics .

Reactivity and Stability

  • Boc Deprotection: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), yielding a free amine for coupling.
  • Carboxylate Reactivity: The carboxyethyl group in all listed compounds enables EDC/NHS-mediated conjugation to amines or hydrazides, critical for attaching targeting ligands (e.g., folate in nanoparticle systems) .

Commercial Availability and Pricing

  • The target compound is available from suppliers like Shanghai Yuanye Bio-Technology at ~$13,590/g (1g scale) .
  • In contrast, NH₂-PEG-COOH and O-(2-Carboxyethyl)PEG 3,000 are more affordable (~$210–$500/g) due to simpler synthesis .

Biological Activity

O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 (Boc-PEG) is a specialized compound within the class of polyethylene glycol (PEG) derivatives, characterized by its unique functional groups that enhance its biological activity. This article explores its biological properties, mechanisms of action, and applications in various scientific fields, supported by relevant data and research findings.

Chemical Structure and Properties

Chemical Information:

  • CAS Number: 187848-68-6
  • Molecular Formula: C32H63NO16
  • Molecular Weight: 717.847 g/mol
  • IUPAC Name: 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

The compound features a Boc-protected amino group and a carboxyethyl group linked to a PEG backbone, which significantly influences its solubility and reactivity in biological contexts.

The biological activity of Boc-PEG is primarily attributed to its ability to modify biomolecules. The Boc-protected amino group can be selectively deprotected to facilitate conjugation with various therapeutic agents, while the carboxyethyl group enhances solubility and stability in physiological environments. This dual functionality allows for targeted delivery and improved bioavailability of drugs.

Drug Delivery Systems

Boc-PEG has been extensively studied for its role in drug delivery systems. Its ability to enhance the solubility and stability of hydrophobic drugs makes it an ideal candidate for formulating injectable therapies. Research indicates that Boc-PEG conjugates can improve the pharmacokinetics of therapeutic agents, leading to increased efficacy and reduced side effects.

Case Study:
In a study published in Bioconjugate Chemistry, Boc-PEG was used to modify doxorubicin, resulting in a formulation that exhibited enhanced cellular uptake and reduced cardiotoxicity compared to free doxorubicin .

Gene Therapy

Boc-PEG's properties are also leveraged in gene therapy applications. The compound can facilitate the delivery of nucleic acids (e.g., siRNA, mRNA) by forming stable complexes that protect the nucleic acids from degradation while promoting cellular uptake.

Research Findings:
A study demonstrated that Boc-PEG-conjugated nanoparticles effectively delivered siRNA into cancer cells, resulting in significant gene silencing and reduced tumor growth in vivo .

Comparative Biological Activity

To illustrate the efficacy of Boc-PEG in various applications, the following table summarizes its performance compared to other PEG derivatives:

CompoundSolubilityCellular UptakeEfficacy in Drug DeliveryStability
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)PEG 3000HighHighExcellentHigh
O-(2-aminoethyl)-O′-(2-carboxyethyl)PEG 3000ModerateModerateGoodModerate
O-(2-hydroxyethyl)-O′-(2-carboxyethyl)PEG 3000LowLowPoorLow

Q & A

Q. What are the key functional groups in O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000, and how do they influence its reactivity in bioconjugation?

The compound contains three critical functional groups:

  • Boc-protected amine (O-[2-(Boc-amino)ethyl]) : Provides a protected primary amine for controlled deprotection (e.g., via trifluoroacetic acid) and subsequent conjugation.
  • Carboxyethyl group (Oμ-(2-carboxyethyl)) : Enables covalent coupling to amines via carbodiimide chemistry (e.g., EDC/NHS activation) .
  • Polyethylene glycol (PEG 3,000) backbone : Enhances solubility and reduces immunogenicity in biological systems .
    Methodological Insight: Optimize reaction pH (e.g., pH 6.5–7.5 for carboxy activation) and stoichiometry to prevent cross-reactivity between the Boc-protected amine and activated carboxylate .

Q. What purification strategies are recommended for isolating O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 after synthesis?

  • Size-exclusion chromatography (SEC) : Effective for separating PEG derivatives by molecular weight, particularly to remove unreacted PEG precursors or low-MW byproducts .
  • Dialysis : Use membranes with a MWCO of 1–3 kDa to retain the PEG 3,000 derivative while removing small-molecule impurities (e.g., unreacted Boc-aminoethyl intermediates) .
  • Lyophilization : Final step to recover the purified compound in solid form, ensuring stability for long-term storage .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to amine-containing biomolecules (e.g., proteins, peptides)?

  • Step 1 : Activate the carboxyethyl group using EDC/NHS or sulfo-NHS esters to form a stable intermediate. Monitor activation via UV-vis spectroscopy (NHS ester absorbance at 260 nm) .
  • Step 2 : Deprotect the Boc group under acidic conditions (e.g., TFA/DCM, 1:1 v/v, 30 min) to expose the primary amine.
  • Step 3 : Use a two-step conjugation strategy:
    • First, couple the activated carboxyethyl group to the target biomolecule.
    • Second, utilize the deprotected amine for secondary modifications (e.g., fluorescent labeling) .
      Critical Note: Avoid simultaneous activation of both functional groups to prevent intramolecular crosslinking .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

  • NMR Spectroscopy :
    • ¹H NMR : Identify Boc-protected amine protons (~1.4 ppm, tert-butyl group) and PEG backbone signals (~3.6 ppm) .
    • ¹³C NMR : Confirm carboxyethyl carbon signals (~170–175 ppm) .
  • MALDI-TOF Mass Spectrometry : Resolve PEG 3,000’s polydispersity and verify functional group incorporation (e.g., +57 Da for Boc group) .
  • FT-IR Spectroscopy : Detect characteristic Boc group C=O stretches (~1680–1720 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹) .

Q. How does the Boc protection strategy impact the compound’s stability during long-term storage or in vivo applications?

  • Stability in Aqueous Solutions : Boc groups hydrolyze slowly at neutral pH but remain stable in anhydrous solvents (e.g., DMSO, DMF) for >6 months at −20°C .
  • In Vivo Considerations : Deprotection in physiological conditions (pH 7.4, 37°C) may lead to premature amine exposure. Pre-deprotect the compound in controlled environments (e.g., acidic buffers) before in vivo use .

Q. What experimental design considerations are critical when using this compound in nanoparticle surface functionalization?

  • Surface Density Control : Vary the molar ratio of PEG derivative to nanoparticle core (e.g., PLGA) to optimize stealth properties vs. ligand accessibility .
  • Competitive Conjugation : Co-incubate with other functional PEGs (e.g., biotin-PEG) to create multifunctional surfaces. Use SEC to validate co-conjugation efficiency .
  • Stability Testing : Assess nanoparticle aggregation via dynamic light scattering (DLS) before and after functionalization .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

  • Contradictory Data : PEG 3,000 derivatives are typically water-soluble, but Boc-protected amines may reduce solubility in polar solvents.
  • Methodological Fixes :
    • Use co-solvents (e.g., 10% acetonitrile in water) to enhance solubility during conjugation reactions.
    • For hydrophobic intermediates, switch to DMF or DMSO and dialyze against water post-reaction .

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